molecular formula C25H19N3O2S B5080332 5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide

5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5080332
M. Wt: 425.5 g/mol
InChI Key: PYYJKWGSWLNEGJ-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

The synthesis of 5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it effective against certain diseases .

Comparison with Similar Compounds

Similar compounds to 5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide include other benzothiazole derivatives such as:

Properties

IUPAC Name

5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S/c1-15-8-13-20-21(14-15)31-25(27-20)18-9-11-19(12-10-18)26-24(29)22-16(2)30-28-23(22)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYJKWGSWLNEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(ON=C4C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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